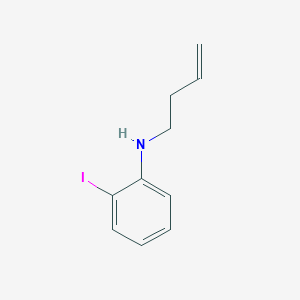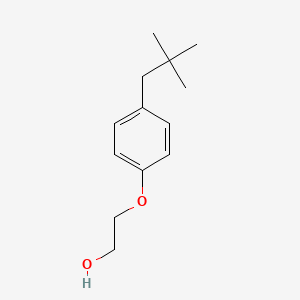
N-(But-3-en-1-yl)-2-iodoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(But-3-en-1-yl)-2-iodoaniline: is an organic compound that features a but-3-en-1-yl group attached to the nitrogen atom of 2-iodoaniline
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(But-3-en-1-yl)-2-iodoaniline typically begins with 2-iodoaniline and but-3-en-1-yl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(But-3-en-1-yl)-2-iodoaniline can undergo nucleophilic substitution reactions due to the presence of the iodine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Addition Reactions: The but-3-en-1-yl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or nitroso derivatives.
Reduction Products: Reduction typically yields amines or alcohols.
科学的研究の応用
Chemistry: N-(But-3-en-1-yl)-2-iodoaniline is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for creating polymers and other advanced materials.
作用機序
The mechanism of action of N-(But-3-en-1-yl)-2-iodoaniline involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the but-3-en-1-yl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.
類似化合物との比較
Similar Compounds:
N-(But-3-en-1-yl)-4-iodoaniline: Similar structure but with the iodine atom at the para position.
N-(But-3-en-1-yl)-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.
N-(But-3-en-1-yl)-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: N-(But-3-en-1-yl)-2-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and capable of forming stronger halogen bonds.
特性
| 118670-86-3 | |
分子式 |
C10H12IN |
分子量 |
273.11 g/mol |
IUPAC名 |
N-but-3-enyl-2-iodoaniline |
InChI |
InChI=1S/C10H12IN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,4-7,12H,1,3,8H2 |
InChIキー |
RTZXUSLVQBHEJL-UHFFFAOYSA-N |
正規SMILES |
C=CCCNC1=CC=CC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/no-structure.png)

![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)

![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)

